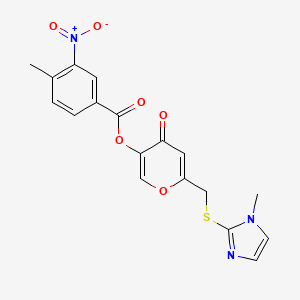

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate

Description

Properties

IUPAC Name |

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methyl-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O6S/c1-11-3-4-12(7-14(11)21(24)25)17(23)27-16-9-26-13(8-15(16)22)10-28-18-19-5-6-20(18)2/h3-9H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDHJYZHQLYNUDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CN3C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate is a complex organic compound that integrates a pyran ring with imidazole and thioether functionalities. This unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 348.39 g/mol. The presence of the 4-oxo pyran moiety is notable for its diverse biological activities, including antimicrobial and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 348.39 g/mol |

| Structure | Chemical Structure |

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing imidazole and thioether groups have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study utilizing disk diffusion methods demonstrated that these compounds could inhibit bacterial growth effectively, with inhibition zones varying based on structural modifications .

Anticancer Activity

Imidazole derivatives have been extensively studied for their anticancer properties. The compound's ability to interfere with cellular processes, such as DNA synthesis and cell proliferation, positions it as a potential candidate for cancer therapy. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and DNA damage .

The biological activity of this compound can be attributed to its ability to form reactive intermediates that interact with cellular macromolecules. The thioether functionality enhances nucleophilicity, facilitating reactions with electrophilic centers in biological targets such as enzymes and receptors. This interaction can lead to the inhibition of critical pathways involved in disease progression.

Study 1: Antibacterial Efficacy

In a recent study, several derivatives of the compound were synthesized and tested against clinical strains of E. coli and S. aureus. The results indicated that modifications to the imidazole ring significantly enhanced antibacterial activity, with some derivatives achieving minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL .

Study 2: Cytotoxicity against Cancer Cells

Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer models. The compound demonstrated IC50 values in the low micromolar range, indicating potent cytotoxicity. Mechanistic studies revealed that the compound induced cell cycle arrest and apoptosis via mitochondrial pathways .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that begin with simpler precursors. Common methods include:

- Formation of the Thioether Linkage : The reaction of 1-methylimidazole with an appropriate electrophile leads to the formation of the thioether.

- Pyranone Structure Synthesis : Cyclization reactions involving aldehydes or ketones yield the pyranone structure.

- Characterization : Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm structural integrity and purity.

The molecular formula for 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate is C16H16N2O4S, indicating its complex nature.

Medicinal Chemistry

The unique structure of this compound makes it a promising candidate for drug development. Its potential applications include:

Antimicrobial Activity : Research has shown that compounds with similar structures exhibit significant antibacterial and antifungal properties. For example, imidazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from to against various strains such as Escherichia coli and Staphylococcus aureus.

Anticancer Potential : The compound's ability to interact with specific molecular targets involved in cancer pathways has been investigated. Studies indicate that it may inhibit enzymes like mammalian lipoxygenases (ALOX15), which are implicated in cancer progression. In silico docking studies suggest effective inhibition, highlighting its potential in anticancer drug development.

Biological Research

The biological activity of this compound extends beyond antimicrobial effects:

Enzyme Inhibition : The imidazole ring's role in enzyme inhibition is crucial for therapeutic applications, particularly in modulating pathways associated with inflammation and tumor growth.

Receptor Modulation : The compound can influence receptor activity, affecting cellular signaling pathways related to various diseases.

Case Study 1: Antimicrobial Efficacy Assessment

A study evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. Results indicated a broad spectrum of activity against several bacterial strains, emphasizing its therapeutic potential.

Case Study 2: Inhibitory Potency Evaluation

Another study focused on assessing the inhibitory potency of this compound against ALOX15 compared to reference compounds. While it demonstrated significant inhibition, further optimization could enhance its efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The following compounds share the 4-oxo-4H-pyran-3-yl scaffold linked to substituted benzoate esters and imidazole derivatives:

Functional Analogues with Modified Heterocycles

- 4-((1-Methyl-1H-imidazol-2-yl)thio)-2-(prop-2-yn-1-ylthio)-6-(3,4,5-trimethoxyphenyl)pyrimidine-5-carbonitrile (): Replaces pyran with a pyrimidine core. Trimethoxyphenyl and cyano groups enhance π-π stacking and hydrogen bonding, respectively. Higher molecular weight (463.06 g/mol) suggests increased steric hindrance. Likely divergent biological targets (e.g., kinase inhibition) compared to pyran-based compounds .

- Pyridine ring introduces basicity, altering solubility (logP: ~3.5 inferred from LC-MS data). LC-MS [M+H]+: 436.00 m/z .

Q & A

Q. Basic

- IR Spectroscopy : Identify functional groups (e.g., nitro groups at ~1520–1350 cm⁻¹, ester C=O at ~1720 cm⁻¹) .

- NMR : Use ¹H/¹³C NMR to confirm substituent positions (e.g., pyran C=O at ~170 ppm, methyl imidazole protons at δ 3.6–3.8 ppm) .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .

Advanced : For resolving ambiguities, combine 2D NMR (COSY, HSQC) and X-ray crystallography to unambiguously assign stereochemistry and packing interactions .

How can reaction yields be optimized, particularly in mitigating by-product formation?

Q. Advanced

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or 1,4-dioxane) to enhance nucleophilic substitution efficiency .

- Catalysis : Introduce triethylamine (0.5–1.0 eq.) to neutralize HBr during thioether formation, improving yields from ~50% to >70% .

- Temperature Control : Maintain reactions at 60–65°C to suppress side reactions (e.g., over-esterification) .

- By-Product Mitigation : Use TLC (silica, hexane/ethyl acetate 7:3) to monitor progress and isolate intermediates early .

What strategies address contradictions in spectral data during structural elucidation?

Q. Advanced

- Cross-Technique Validation : Compare IR (C–N stretching for nitro groups) with ¹H NMR (aromatic proton splitting patterns) to resolve ambiguities in substituent positions .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃-imidazole) to simplify NMR interpretation .

- Computational Modeling : Use DFT (Density Functional Theory) to predict NMR/IR spectra and match experimental data .

How is the biological activity of this compound evaluated against therapeutic targets?

Q. Advanced

- In Vitro Assays :

- Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .

- Mechanistic Studies :

- Docking Simulations : Use AutoDock Vina to predict binding to targets like indoleamine 2,3-dioxygenase (IDO1) .

- Enzyme Inhibition : Measure IC₅₀ against IDO1 via spectrophotometric detection of kynurenine .

What factors influence the compound’s stability during storage and experimental use?

Q. Advanced

- Solvent Effects : Store in anhydrous DMSO or ethanol to prevent hydrolysis of the ester group .

- Temperature : Keep at –20°C under nitrogen to avoid nitro group reduction .

- Light Sensitivity : Protect from UV exposure (amber vials) to prevent photodegradation of the pyran ring .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced

- Reagent Compatibility : Replace toxic reagents (e.g., POCl₃ in Vilsmeier-Haack reactions) with greener alternatives (e.g., PCl₃/Et₃N) .

- Process Control : Implement continuous flow chemistry to enhance reproducibility and reduce reaction times .

- Purification at Scale : Use centrifugal partition chromatography (CPC) for high-throughput purification .

How can researchers validate the compound’s mechanism of action in biological systems?

Q. Advanced

- Metabolic Stability : Conduct microsomal assays (e.g., liver microsomes) to assess CYP450-mediated degradation .

- Gene Expression Profiling : RNA-seq analysis on treated cells to identify pathways modulated by the compound .

- In Vivo Models : Evaluate pharmacokinetics (Cmax, AUC) in rodent models after oral/intravenous administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.